Dronedarone

Catalog No.
S526633
CAS No.
141626-36-0
M.F
C31H44N2O5S
M. Wt
556.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dronedarone

CAS Number

141626-36-0

Product Name

Dronedarone

IUPAC Name

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide

Molecular Formula

C31H44N2O5S

Molecular Weight

556.8 g/mol

InChI

InChI=1S/C31H44N2O5S/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3

InChI Key

ZQTNQVWKHCQYLQ-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC

Solubility

0.64 g/l
In water, 3.6X10-4 mg/L at 25 °C (est)

Synonyms

Multaq; SR-33589; SR33589; SR 33589; SR-33589B; Dronedarone

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC

Description

The exact mass of the compound Dronedarone is 556.2971 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.64 g/lin water, 3.6x10-4 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP3A Inhibitors - Amiodarone. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dronedarone for Atrial Fibrillation

One area of research focuses on atrial fibrillation, a common type of irregular heartbeat. Studies have investigated dronedarone's effectiveness in preventing the recurrence of atrial fibrillation after cardioversion, a procedure that restores a normal heart rhythm []. However, the results have been mixed, with some studies showing benefit and others failing to demonstrate a significant effect [, ].

Dronedarone is a synthetic antiarrhythmic medication primarily used for the management of atrial fibrillation and atrial flutter. It is marketed under the brand name Multaq. Structurally, it is a benzofuran derivative closely related to amiodarone but notably lacks iodine moieties, which are associated with various toxicities, particularly thyroid dysfunction. This modification aims to reduce the risk of organ toxicities, such as those affecting the liver and lungs, which are common with amiodarone use. Dronedarone has a molecular formula of C₃₁H₄₄N₂O₅S and an average molecular weight of approximately 556.76 g/mol .

Dronedarone's mechanism of action in controlling atrial fibrillation is not fully understood but likely involves multiple effects on heart tissue []. Some proposed mechanisms include:

  • Blocking potassium channels, which can help regulate heart rhythm [].
  • Prolonging the action potential duration in heart muscle cells, potentially contributing to a more stable rhythm [].

Dronedarone is generally well-tolerated, but potential side effects include:

  • Nausea, vomiting, and diarrhea [].
  • Lung toxicity (rare but serious) [].
  • Liver damage (rare) [].
  • QT interval prolongation on electrocardiogram (ECG), which can increase the risk of arrhythmias [].

Dronedarone is contraindicated in patients with severe heart failure, significant lung disease, or a history of thyroid problems [].

Dronedarone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, particularly CYP3A. The initial metabolic pathway involves N-debutylation to form N-debutyl-dronedarone, which retains 10% to 30% of the pharmacological activity of the parent compound. Further metabolism can lead to several other metabolites, including phenol-dronedarone and propanoic acid-dronedarone .

The following reactions summarize its metabolic pathways:

  • N-Debutylation:
    • Dronedarone → N-Debutyl-dronedarone
  • O-Dealkylation:
    • N-Debutyl-dronedarone → Phenol-dronedarone
  • Oxidative Deamination:
    • N-Debutyl-dronedarone → Propanoic acid-dronedarone
  • Hydroxylation:
    • Dronedarone → Benzofuran-hydroxyl-dronedarone

These reactions contribute to its pharmacokinetic profile, including bioavailability and elimination half-life.

Dronedarone exhibits class III antiarrhythmic properties similar to those of amiodarone. It acts by blocking multiple ion channels, including potassium channels (inhibiting repolarization), sodium channels (slowing conduction), and calcium channels (reducing calcium influx). This multifaceted mechanism allows it to stabilize cardiac rhythm effectively . Clinical studies suggest that dronedarone can improve sinus rhythm maintenance in patients with atrial fibrillation or flutter and may reduce hospitalization rates due to cardiovascular events .

The synthesis of dronedarone involves several steps that typically include:

  • Formation of Benzofuran Derivative:
    • Starting materials are reacted to form a benzofuran core structure.
  • Introduction of Functional Groups:
    • The addition of a butyl chain and a methanesulfonamide group is performed through various organic reactions such as alkylation and sulfonation.
  • Purification:
    • The final product is purified using techniques like recrystallization or chromatography.

These steps ensure that the final compound possesses the desired pharmacological properties while minimizing toxicity.

Dronedarone is primarily indicated for:

  • Management of Atrial Fibrillation: It helps maintain sinus rhythm in patients with paroxysmal or persistent atrial fibrillation.
  • Reduction of Hospitalization Rates: Clinical trials have shown that it can significantly lower the risk of hospitalization due to cardiovascular events.
  • Alternative to Amiodarone: It serves as a safer alternative for patients who may be at risk for amiodarone-related toxicities .

Dronedarone has been studied for its interactions with various drugs, particularly those metabolized by the cytochrome P450 system. Co-administration with strong CYP3A inhibitors can increase dronedarone levels, leading to heightened toxicity risks, including hepatotoxicity . Notably, it may also interact adversely with medications like acetylcholine and acetyldigitoxin, potentially increasing arrhythmogenic risks .

Dronedarone is often compared with other antiarrhythmic agents, particularly amiodarone due to their structural similarities and therapeutic applications.

Compound NameStructure SimilarityKey DifferencesUnique Features
AmiodaroneHighContains iodine moieties; longer half-lifeAssociated with significant organ toxicities
SotalolModeratePrimarily a potassium channel blocker; no iodineLess effective in maintaining sinus rhythm compared to dronedarone
DofetilideModerateSelective potassium channel blocker; higher risk of Torsades de PointesRequires renal dose adjustment
FlecainideLowSodium channel blocker; no potassium blocking activityEffective for ventricular arrhythmias

Dronedarone's unique profile lies in its reduced toxicity due to the absence of iodine and its favorable pharmacokinetics compared to amiodarone, making it a valuable option for managing atrial fibrillation while minimizing adverse effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystals from acetone/hexane

XLogP3

7.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

556.29709368 g/mol

Monoisotopic Mass

556.29709368 g/mol

Heavy Atom Count

39

LogP

4.63
log Kow = 8.12 (est)

Appearance

Solid powder

Melting Point

137-145
149-153 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JQZ1L091Y2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dronedarone is indicated for the management of atrial fibrillation (AF) in patients in sinus rhythm with a history of paroxysmal or persistent AF to reduce the risk of hospitalization.
Multaq is indicated for the maintenance of sinus rhythm after successful cardioversion in adult clinically stable patients with paroxysmal or persistent atrial fibrillation (AF). Due to its safety profile, Multaq should only be prescribed after alternative treatment options have been considered. Multaq should not be given to patients with left ventricular systolic dysfunction or to patients with current or previous episodes of heart failure.

Livertox Summary

Dronedarone is an antiarrhythmic and a synthetic derivative of amiodarone that is used for maintaining sinus rhythm for patients with atrial fibrillation or flutter. Dronedarone is associated with a variable rate of serum enzyme elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and have resulted in deaths and need for liver transplantation.

Drug Classes

Antiarrhythmic Agents

Therapeutic Uses

Antiarrhythmic
Multaq is indicated to reduce the risk of cardiovascular hospitalization in patients with paroxysmal or persistent atrial fibrillation (AF) or atrial flutter (AFL), with a recent episode of AF/AFL and associated cardiovascular risk factors (i.e., age greaer than 70, hypertension, diabetes, prior cerebrovascular accident, left atrial diameter greater than or equal to 50 mm or left ventricular ejection fraction (LVEF) less than 40%), who are in sinus rhythm or who will be cardioverted. /Included in US product label/

Pharmacology

Dronedarone is an antiarrhythmic agent that restores normal sinus rhythm and reduces heart rate in atrial fibrillation. In another model, it prevents ventricular tachycardia and ventricular fibrillation.[L8684] Dronedarone moderately prolongs the QTc interval by about 10 ms on average.[L8699] Dronedarone decreases arterial blood pressure and reduces oxygen consumption. It reduces myocardial contractility with no change in left ventricular ejection fraction. Dronedarone vasodilates coronary arteries through activation of the nitric oxide pathway.[L8684] In clinical studies, dronedarone reduced incidence of hospitalizations for acute coronary syndromes and reduced incidence of stroke.[A186077] Dronedarone exhibits antiadrenergic effects by reducing alpha-adrenergic blood pressure response to epinephrine and beta 1 and beta 2 responses to isoproterenol.[L8684] Dronedarone was shown to inhibit triiodothyronine (T3) signalling by binding to TRα1 but much less so to TRβ1.[A187138] The treatment of dronedarone in patients with severe heart failure and left ventricular systolic dysfunction was associated with increased early mortality related to the worsening of heart failure.[A186080] In animal studies, the use of dronedarone at doses equivalent to the recommended human doses was associated with fetal harm. In clinical studies and postmarketing reports, dronedarone was shown to cause hepatocellular liver injury and pulmonary toxicities, such as interstitial lung disease, pneumonitis, and pulmonary fibrosis.[L8699] Compared to its related compound [amiodarone], dronedarone has a faster onset and offset of actions with a shorter elimination half-life and low tissue accumulation.[A34604,T28]

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C01BD07
C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BD - Antiarrhythmics, class iii
C01BD07 - Dronedarone

Mechanism of Action

Atrial fibrillation is the most common type of arrhythmia that is caused by abnormal electrical activity in the atria. In atrial fibrillation, tachyarrhythmia, or fast heart rate, can either be paroxysmal (less than 7 days) or persistent (more than 7 days). Atrial fibrillation causes turbulent and abnormal blood flow through the heart chambers, leading to decreased the effectiveness of the heart to pump blood and an increased likelihood of thrombus formation within the atria which can ultimately dislodge and cause a stroke. Dronedarone achieves heart rate and rhythm control in atrial fibrillation. _In vitro_, dronedarone decreased the maximum rate of the rise of an action potential in a concentration- and frequency-dependent manner. Cardiac action potentials are generated by ionic currents of multiple voltage-gated ion channels, including potassium, sodium, and calcium channels. Dronedarone is a multichannel blocker that meets the criteria of all four Vaughan Williams antiarrhythmic drug classes but the contribution of each of these activities to the drug's antiarrhythmic effect is unknown. Dronedarone inhibits rapid Na+ currents rate-dependently (class Ib), non-competitively antagonizes α– and β-adrenergic receptors (class II), blocks K+ outward currents (class III) and blocks slow Ca2+ inward currents (class IV). More specifically, it decreases delayed-rectifier K+ current (IKr), slowly activating delayed-rectifier K+ current (IKs), inward rectifier potassium current (IK1), peak Na+ current (INa) and L-type Ca2+ current (ICa (L)). Dronedarone ultimately increases refractory periods, decelerates cardiac conduction, and prolongs cardiac action potential and refractory periods.
Pharmacological inhibition of human-ether-a-go-go-related gene (HERG) K(+) channels by structurally and therapeutically diverse drugs is associated with the 'acquired' form of long QT syndrome and with potentially lethal cardiac arrhythmias. Two aromatic amino-acid residues (Y652 and F656) on the inner (S6) helices are considered to be key constituents of a high affinity drug binding site within the HERG channel pore cavity. Using wild-type (WT) and mutant HERG channels expressed in mammalian cell lines, we have investigated HERG channel current (I(HERG)) blockade at 37+/-1 degrees C by dronedarone a non-iodinated analogue of the Class III antiarrhythmic agent amiodarone. Under our conditions WT I(HERG) tails, measured at -40 mV following activating pulses to +30 mV, were blocked with IC(50) values of approximately 59 and 70 nM for dronedarone and amiodarone, respectively. I(HERG) inhibition by dronedarone was contingent upon channel gating, with block developing rapidly on membrane depolarization, but with no preference for activated over inactivated channels. High external [K(+)] (94 mM) reduced the potency of I(HERG) inhibition by both dronedarone and AMIOD. Strikingly, mutagenesis to alanine of the S6 residue F656 (F656A) failed to eliminate blockade by both dronedarone and amiodarone, whileY652A had comparatively little effect on dronedarone but some effect on amiodarone. These findings demonstrate that high affinity drug blockade of I(HERG) can occur without a strong dependence on the Y652 and F656 aromatic amino-acid residues.
In animals, dronedarone prevents atrial fibrillation or restores normal sinus rhythm depending on the model used. It also prevents ventricular tachycardia and ventricular fibrillation in several animal models. These effects most likely result from its electrophysiological properties belonging to all four Vaughan-Williams classes. Dronedarone is a multichannel blocker inhibiting the potassium currents (including IK(Ach), IKur, IKr, IKs) and thus prolonging cardiac action potential and refractory periods (Class III). It also inhibits the sodium currents (Class Ib) and the calcium currents (Class IV). It noncompetitively antagonises adrenergic activities (Class II).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

1.26X10-15 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

141626-36-0

Absorption Distribution and Excretion

Dronedarone is well absorbed after oral administration (>70%). It displays low systemic bioavailability due to extensive first-pass metabolism. The absolute bioavailability of dronedarone without and with a high-fat meal is 4% and 15%, respectively. The peak plasma concentrations of dronedarone and its main circulating N-debutyl metabolite are reached within 3 to 6 hours after administration with food. Following repeated administration of 400 mg dronedarone twice daily, the steady-state was reached within 4 to 8 days of initial treatment. The steady-state Cmax and systemic exposure to the N-debutyl metabolite are similar to that of the parent compound.
Following oral administration, about 84% of the labeled dose is excreted in feces and 6% is excreted in urine, mainly as metabolites. Unchanged parent compound and the N-debutyl metabolite accounted for less than 15% of the total radioactivity in the plasma.
The volume of distribution at steady-state ranges from 1200 to 1400 L following intravenous administration.
Following intravenous administration, the clearance ranged from 130 to 150 L/h.
The in vitro plasma protein binding of dronedarone and its N-debutyl metabolite is 99.7% and 98.5% respectively and is not saturable. Both compounds bind mainly to albumin. After intravenous administration the volume of distribution at steady state (Vss) ranges from 1,200 to 1,400 L.
Following oral administration in fed condition, dronedarone is well absorbed (at least 70%). However due to presystemic first pass metabolism, the absolute bioavailability of dronedarone (given with food) is 15%. Concomitant intake of food increases dronedarone bioavailability by on average 2- to 4- fold. After oral administration in fed conditions, peak plasma concentrations of dronedarone and the main circulating active metabolite (N-debutyl metabolite) are reached within 3 to 6 hours. After repeated administration of 400 mg twice daily, steady state is reached within 4 to 8 days of treatment and the mean accumulation ratio for dronedarone ranges from 2.6 to 4.5. The steady state mean dronedarone Cmax is 84-147 ng/mL and the exposure of the main N-debutyl metabolite is similar to that of the parent compound. The pharmacokinetics of dronedarone and its N-debutyl metabolite both deviate moderately from dose proportionality: a 2-fold increase in dose results in an approximate 2.5- to 3.0-fold increase with respect to Cmax and AUC.
After oral administration, approximately 6% of the labelled dose is excreted in urine mainly as metabolites (no unchanged compound excreted in urine) and 84% are excreted in feces mainly as metabolites. After IV administration the plasma clearance of dronedarone ranges from 130 to 150 l/h. The terminal elimination half-life of dronedarone is around 25-30 hours and that of its N-debutyl metabolite around 20-25 hours. In patients, dronedarone and its metabolite are completely eliminated from the plasma within 2 weeks after the end of a 400 mg twice daily- treatment.

Metabolism Metabolites

Dronedarone predominantly undergoes CYP3A-mediated hepatic metabolism. Initial metabolism of dronedarone involves N-debutylation to form the N-debutyl-dronedarone, which retains 1/10 to 1/3 of pharmacological activity of the parent compound. N-debutyl-dronedarone can be further metabolized to phenol-dronedarone via O-dealkylation and propanoic acid-dronedarone via oxidative deamination. Dronedarone can also be metabolized by CYP2D6 to form benzofuran-hydroxyl-dronedarone. Other detectable metabolites include C-dealkyl-dronedarone and dibutylamine-hydroxyl-dronedarone, along with other minor downstream metabolites with undetermined chemical structures.
Dronedarone is extensively metabolised, mainly by CYP 3A4 (see section 4.5). The major metabolic pathway includes N-debutylation to form the main circulating active metabolite followed by oxidation, oxidative deamination to form the inactive propanoic acid metabolite, followed by oxidation, and direct oxidation. The N-debutyl metabolite exhibits pharmacodynamic activity but is 3 to 10-times less potent than dronedarone. This metabolite contributes to the pharmacological activity of dronedarone in humans.

Associated Chemicals

Dronedarone hydrochloride; 141625-93-6

Wikipedia

Dronedarone
Iodoacetic_acid

FDA Medication Guides

Multaq
Dronedarone Hydrochloride
TABLET;ORAL
SANOFI AVENTIS US
10/23/2023

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED RISK OF DEATH, STROKE AND HEART FAILURE IN PATIENTS WITH DECOMPENSATED HEART FAILURE OR PERMANENT ATRIAL FIBRILLATION. In patients with symptomatic heart failure and recent decompensation requiring hospitalization or NYHA Class IV heart failure; Multaq doubles the risk of death. Multaq is contraindicated in patients with symptomatic heart failure with recent decompensation requiring hospitalization or NYHA Class IV heart failure. In patients with permanent atrial fibrillation, Multaq doubles the risk of death, stroke and hospitalization for heart failure. Multaq is contraindicated in patients in atrial fibrillation (AF) who will not or cannot be cardioverted into normal sinus rhythm.
Multaq is contraindicated in patients with New York Heart Association (NYHA) Class IV heart failure, or NYHA Class II - III heart failure with a recent decompensation requiring hospitalization or referral to a specialized heart failure clinic. In a placebo-controlled study in patients with severe heart failure requiring recent hospitalization or referral to a specialized heart failure clinic for worsening symptoms (the ANDROMEDA Study), patients given dronedarone had a greater than two-fold increase in mortality. Such patients should not be given dronedarone
Postmarketing cases of new onset and worsening heart failure have been reported during treatment with Multaq. Advise patients to consult a physician if they develop signs or symptoms of heart failure, such as weight gain, dependent edema, or increasing shortness of breath. If heart failure develops or worsens, consider the suspension or discontinuation of Multaq.
Hepatocellular liver injury, including acute liver failure requiring transplant, has been reported in patients treated with multaq in the post-marketing setting. Advise patients treated with Multaq to report immediately symptoms suggesting hepatic injury (such as anorexia, nausea, vomiting, fever, malaise, fatigue, right upper quadrant pain, jaundice, dark urine, or itching). Consider obtaining periodic hepatic serum enzymes, especially during the first 6 months of treatment. It is not known whether routine periodic monitoring of serum enzymes will prevent the development of severe liver injury. If hepatic injury is suspected, promptly discontinue Multaq and test serum enzymes, aspartate aminotransferase (AST), alanine aminotransferase (ALT) and alkaline phosphatase, as well as serum bilirubin, to establish whether there is liver injury. If liver injury is found, institute appropriate treatment and investigate the probable cause. Do not restart Multaq in patients without another explanation for the observed liver injury.
For more Drug Warnings (Complete) data for Dronedarone (18 total), please visit the HSDB record page.

Biological Half Life

The elimination half life ranges from 13 to 19 hours.
The terminal elimination half-life of dronedarone is around 25-30 hours and that of its N-debutyl metabolite around 20-25 hours.

Use Classification

Human drugs -> Cardiac therapy -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: J. Gubin et al., EP 471609; eidem, US 5223510 (1992, 1993 both to Sanofi)

Interactions

Dronedarone can increase plasma concentrations of tacrolimus, sirolimus, and other CYP 3A substrates with a narrow therapeutic range when given orally. Monitor plasma concentrations and adjust dosage appropriately.
Dronedarone increased simvastatin/simvastatin acid exposure by 4- and 2-fold, respectively. Because of multiple mechanisms of interaction with statins (CYPs and transporters), follow statin label recommendations for use with CYP 3A and P-gP inhibitors such as dronedarone.
Pantoprazole, a drug that increases gastric pH, did not have a significant effect on dronedarone pharmacokinetics.
Verapamil and diltiazem are moderate CYP 3A inhibitors and increase dronedarone exposure by approximately 1.4-to 1.7-fold.
For more Interactions (Complete) data for Dronedarone (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: De Vecchis R, Ariano C. Effects of dronedarone on all-cause mortality and on cardiovascular events in patients treated for atrial fibrillation. A meta analysis of RCTs. Minerva Cardioangiol. 2018 Sep 26. doi: 10.23736/S0026-4725.18.04719-9. [Epub ahead of print] PubMed PMID: 30260141.
2: Kondratieva DS, Afanasiev SA, Popov SV. Influence of Amiodarone and Dronedarone on the Force-Interval Dependence of Rat Myocardium. Biomed Res Int. 2018 Aug 2;2018:4737489. doi: 10.1155/2018/4737489. eCollection 2018. PubMed PMID: 30155479; PubMed Central PMCID: PMC6098862.
3: Chilukoti RK, Lendeckel J, Darm K, Bukowska A, Goette A, Sühling M, Utpatel K, Peters B, Homuth G, Völker U, Wolke C, Scharf C, Lendeckel U. Integration of "omics" techniques: Dronedarone affects cardiac remodeling in the infarction border zone. Exp Biol Med (Maywood). 2018 Jul;243(11):895-910. doi: 10.1177/1535370218788517. PubMed PMID: 30105952; PubMed Central PMCID: PMC6108048.
4: Baek IH. Dose proportionality and pharmacokinetics of dronedarone following intravenous and oral administration to rat. Xenobiotica. 2018 Sep 12:1-6. doi: 10.1080/00498254.2018.1496369. [Epub ahead of print] PubMed PMID: 29962267.
5: Grimaldi-Bensouda L, Wedemeyer H, Wiegand J, Lohse AW, Benichou J, Rossignol M, Larrey D, Abenhaim L, Poynard T, Schott E; PGRx-ALI study group. Dronedarone, amiodarone and other antiarrhythmic drugs, and acute liver injuries: a case-referent study. Int J Cardiol. 2018 Sep 1;266:100-105. doi: 10.1016/j.ijcard.2018.04.007. PubMed PMID: 29887424.
6: Ehrlich JR. Re-gaining confidence in contemporary dronedarone use. Int J Cardiol. 2018 Aug 1;264:97-98. doi: 10.1016/j.ijcard.2018.04.030. PubMed PMID: 29776579.
7: Friberg L. Safety of apixaban in combination with dronedarone in patients with atrial fibrillation. Int J Cardiol. 2018 Aug 1;264:85-90. doi: 10.1016/j.ijcard.2018.02.055. PubMed PMID: 29776576.
8: Piotrkowska B, Nerdinger S, Schreiner E, Selič L, Graczyk PP. A short synthesis of Dronedarone. Bioorg Med Chem. 2018 Aug 7;26(14):4330-4335. doi: 10.1016/j.bmc.2018.03.041. Epub 2018 Mar 28. PubMed PMID: 29716765.
9: Oryan A, Bemani E, Bahrami S. Emerging role of amiodarone and dronedarone, as antiarrhythmic drugs, in treatment of leishmaniasis. Acta Trop. 2018 Sep;185:34-41. doi: 10.1016/j.actatropica.2018.04.022. Epub 2018 Apr 22. Review. PubMed PMID: 29689189.
10: Chen S, Wu Q, Ning B, Bryant M, Guo L. The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone. Arch Toxicol. 2018 Jun;92(6):1969-1981. doi: 10.1007/s00204-018-2196-x. Epub 2018 Apr 3. PubMed PMID: 29616291.
11: Wu C, Tcherny-Lessenot S, Dai W, Wang Y, Kechemir H, Gandhi S, Lin S, Juhaeri J. Assessing the Risk for Peripheral Neuropathy in Patients Treated With Dronedarone Compared With That in Other Antiarrhythmics. Clin Ther. 2018 Mar;40(3):450-455.e1. doi: 10.1016/j.clinthera.2018.01.015. Epub 2018 Feb 28. PubMed PMID: 29500139.

Explore Compound Types